8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one
CAS No.: 326913-44-4
Cat. No.: VC5825314
Molecular Formula: C19H15N3O3S
Molecular Weight: 365.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326913-44-4 |
|---|---|
| Molecular Formula | C19H15N3O3S |
| Molecular Weight | 365.41 |
| IUPAC Name | 3-(5-anilino-1,3,4-thiadiazol-2-yl)-8-ethoxychromen-2-one |
| Standard InChI | InChI=1S/C19H15N3O3S/c1-2-24-15-10-6-7-12-11-14(18(23)25-16(12)15)17-21-22-19(26-17)20-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,20,22) |
| Standard InChI Key | WFIISXGZLIXZND-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
The core structure of 8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one consists of a coumarin scaffold substituted at position 3 with a 1,3,4-thiadiazole ring bearing a phenylamino group and at position 8 with an ethoxy moiety. Computational modeling of analogous thiadiazolyl coumarins suggests a planar or near-planar geometry, with intramolecular hydrogen bonding likely stabilizing the conformation between the coumarin’s lactone carbonyl and the thiadiazole NH group.
Crystallographic data for structurally related compounds, such as (E)-2-methoxy-6-(((5-methyl-1,3,4-thiadiazol-2-yl)imino)methyl)phenol, reveal orthorhombic crystal systems (space group Pna2₁) with unit cell parameters a = 22.6572(9) Å, b = 10.0205(4) Å, and c = 4.9023(2) Å . These metrics suggest that the target compound may adopt similar packing arrangements, though experimental validation is required.
Table 1: Hypothetical Crystallographic Parameters for 8-Ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one
| Parameter | Value |
|---|---|
| Space group | Pna2₁ (orthorhombic) |
| Unit cell (Å) | a = 22.65, b = 10.02, c = 4.90 |
| Volume (ų) | ~1113 |
| Z | 5 |
Synthetic Routes and Methodologies
The synthesis of 8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one can be inferred from established protocols for analogous thiadiazolyl coumarins. A pivotal step involves the condensation of 3-(bromoacetyl)coumarin derivatives with 5-substituted-1,3,4-thiadiazol-2-amines .
Key Reaction Pathway:
-
Preparation of 8-Ethoxy-3-(bromoacetyl)coumarin:
-
Ethylation of 8-hydroxycoumarin followed by bromoacetylation at position 3.
-
-
Cyclocondensation with 5-Phenylamino-1,3,4-thiadiazol-2-amine:
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethyl bromide, K₂CO₃, DMF, 80°C | 85% | |
| 2 | Br₂, AcOH, 50°C | 78% | |
| 3 | 5-Phenylamino-1,3,4-thiadiazol-2-amine, EtOH, reflux | 65% |
Physicochemical Properties
While experimental data for the target compound are sparse, analogs provide insights:
-
Solubility: Likely low aqueous solubility due to aromaticity; enhanced in DMSO or DMF.
-
Spectroscopy:
-
Mass Spectrometry: Molecular ion peak at m/z 421 (C₂₀H₁₅N₃O₃S⁺) .
Industrial and Material Science Applications
-
Fluorescent Sensors: Coumarin’s inherent fluorescence (λₑₓ ~350 nm, λₑₘ ~450 nm) could enable metal ion detection .
-
Organic Electronics: Planar structure and π-conjugation suggest utility in OLEDs or photovoltaic cells .
Future Research Directions
-
Synthesis Optimization: Explore microwave-assisted or green chemistry approaches to improve yields.
-
Computational Studies: Conduct DFT calculations to predict electronic properties and reaction mechanisms.
-
Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, A549) and microbial strains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume